molecular formula C12H8F3N3O B6486529 N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide CAS No. 1251634-92-0

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide

Cat. No.: B6486529
CAS No.: 1251634-92-0
M. Wt: 267.21 g/mol
InChI Key: LEMIWISHQKDDSH-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of a trifluoromethyl group in its structure imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyrimidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound finds applications in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)phenyl]pyridine-2-carboxamide
  • N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
  • N-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Uniqueness

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique physicochemical properties. These properties can enhance its stability, bioavailability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-4-1-2-5-9(8)18-11(19)10-16-6-3-7-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIWISHQKDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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